N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride DSP-4 is an alkylating agent and a noradrenergic neurotoxin that inhibits the uptake of norepinephrine in rat cortical homogenates. It reduces dopamine-β-hydroxylase activity in rat brain and selectively depletes norepinephrine in rat cortex and locus coeruleus over the ventral forebrain, hypothalamus, and periphery. DSP-4 (50 mg/kg) impairs tactile learning in the novel object recognition task in rats. It also decreases exploration in a novel open area and neophilia in a complex exploration test in rats.
Adrenergic neurotoxin. Displays neurotoxic effects on both peripheral and central noradrenergic neurons.
Brand Name: Vulcanchem
CAS No.: 40616-75-9
VCID: VC0004594
InChI: InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H
SMILES: CCN(CCCl)CC1=CC=CC=C1Br.Cl
Molecular Formula: C11H16BrCl2N
Molecular Weight: 313.06 g/mol

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride

CAS No.: 40616-75-9

Cat. No.: VC0004594

Molecular Formula: C11H16BrCl2N

Molecular Weight: 313.06 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride - 40616-75-9

Specification

Description DSP-4 is an alkylating agent and a noradrenergic neurotoxin that inhibits the uptake of norepinephrine in rat cortical homogenates. It reduces dopamine-β-hydroxylase activity in rat brain and selectively depletes norepinephrine in rat cortex and locus coeruleus over the ventral forebrain, hypothalamus, and periphery. DSP-4 (50 mg/kg) impairs tactile learning in the novel object recognition task in rats. It also decreases exploration in a novel open area and neophilia in a complex exploration test in rats.
Adrenergic neurotoxin. Displays neurotoxic effects on both peripheral and central noradrenergic neurons.
CAS No. 40616-75-9
Molecular Formula C11H16BrCl2N
Molecular Weight 313.06 g/mol
IUPAC Name N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride
Standard InChI InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H
Standard InChI Key NDDRNRRNYOULND-UHFFFAOYSA-N
SMILES CCN(CCCl)CC1=CC=CC=C1Br.Cl
Canonical SMILES CCN(CCCl)CC1=CC=CC=C1Br.Cl

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